N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride
Overview
Description
“N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride” is a chemical compound with the CAS Number: 1354953-86-8 . It has a molecular weight of 182.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O2.ClH/c1-7-3-4-10-5-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Herbicide Metabolism and Environmental Impact
- Acetochlor, a chloroacetamide herbicide with a structure related to N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride, has been studied for its metabolism in liver microsomes and its potential carcinogenic effects. These studies help understand the environmental and health impacts of such chemicals (Coleman et al., 2000).
Biodegradation by Microorganisms
- Research on acetochlor N-deethoxymethylase, a cytochrome P450 system, reveals insights into the biodegradation of chloroacetamide herbicides, which may include compounds similar to N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride. This is significant for environmental remediation strategies (Wang et al., 2015).
Carcinogenicity Studies
- Compounds structurally related to N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride have been investigated for their carcinogenic potential in laboratory animals. Such research is crucial for assessing the safety of similar compounds (Gutmann et al., 1968).
Environmental Mobility and Persistence
- Studies on the environmental behavior of related chloroacetamide herbicides, such as acetochlor, explore their adsorption, mobility, and persistence in soil and water. This information is essential for assessing the environmental risk of similar compounds (Banks & Robinson, 1986).
Pharmaceutical Applications
- N-(4-amino-2-butynyl)acetamides, which share structural elements with N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride, have been examined for their potential in treating overactive detrusor, demonstrating the versatility of this chemical class in pharmaceutical applications (Take et al., 1992).
Analytical and Synthetic Chemistry
- The synthesis and characterization of derivatives structurally similar to N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride are important for developing new compounds with potential applications in various fields, including medicinal chemistry and materials science (Shanazarov et al., 1987).
Biomedical Research
- Compounds analogous to N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride have been used in biomedical research, such as in the development of chemosensors for monitoring zinc concentrations in biological samples, demonstrating the potential of this chemical class in bioanalytical applications (Park et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-methyl-2-[2-(methylamino)ethoxy]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-7-3-4-10-5-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHVLYVFCCMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC(=O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride | |
CAS RN |
1354953-86-8 | |
Record name | Acetamide, N-methyl-2-[2-(methylamino)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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